N-(2-Chlorophenyl)-N-hydroxytetradecanamide
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Overview
Description
N-(2-Chlorophenyl)-N-hydroxytetradecanamide is an organic compound that belongs to the class of amides It features a chlorophenyl group attached to a hydroxytetradecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N-hydroxytetradecanamide typically involves the reaction of 2-chloroaniline with tetradecanoic acid under specific conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N-hydroxytetradecanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in an organic solvent.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Chlorophenyl)-N-hydroxytetradecanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N-hydroxytetradecanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of nitric oxide synthase by binding to its active site, thereby preventing the conversion of L-arginine to nitric oxide . This inhibition can lead to reduced levels of nitric oxide, which is implicated in various pathological conditions such as inflammation and neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-N-hydroxyhexadecanamide
- N-(2-Chlorophenyl)-N-hydroxydecanoic acid
- N-(4-Chlorophenyl)-N-hydroxytetradecanamide
Uniqueness
N-(2-Chlorophenyl)-N-hydroxytetradecanamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a long tetradecanamide chain. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
82291-41-6 |
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Molecular Formula |
C20H32ClNO2 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N-hydroxytetradecanamide |
InChI |
InChI=1S/C20H32ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(23)22(24)19-16-14-13-15-18(19)21/h13-16,24H,2-12,17H2,1H3 |
InChI Key |
VSSUYTZWFQFVEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
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